molecular formula C11H16O3 B13159161 Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate

Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate

Cat. No.: B13159161
M. Wt: 196.24 g/mol
InChI Key: XXSQNXFOHJGKLF-UHFFFAOYSA-N
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Description

Ethyl spiro[bicyclo[410]heptane-2,2’-oxirane]-3’-carboxylate is a complex organic compound characterized by its unique spiro structure, which includes a bicyclo[410]heptane ring system fused with an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl spiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often require precise control of temperature and pressure to ensure the formation of the desired spiro compound. Additionally, enantioselective syntheses have been reported, which involve the use of chiral catalysts to produce optically active forms of the compound .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for larger batches and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl spiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reactions.

Major Products

The major products formed from these reactions include diols, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various chemical syntheses and applications.

Scientific Research Applications

Ethyl spiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl spiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify biological pathways and exert its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl spiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate is unique due to its combination of a spiro structure with an oxirane ring and a carboxylate ester group. This combination imparts specific reactivity and potential for diverse applications in various scientific fields .

Biological Activity

Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate is a complex organic compound characterized by its unique spiro structure, which includes a bicyclo[4.1.0]heptane framework along with an oxirane ring. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities and reactivity.

  • Molecular Formula : C11H16O3
  • Molecular Weight : 196.24 g/mol
  • IUPAC Name : Ethyl spiro[bicyclo[4.1.0]heptane-2,3'-oxirane]-2'-carboxylate
  • CAS Number : 111219-05-7

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step synthetic routes, including cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum(II) or gold(I) . The compound is known to undergo various chemical reactions:

  • Oxidation : The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
  • Reduction : Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
  • Substitution : Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of new carbon-oxygen or carbon-nitrogen bonds .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. This compound may interact with microbial enzymes or cellular components, potentially inhibiting growth or causing cell death .

CompoundActivity TypeIC50 (μg/mL)
Compound AAntibacterial25
Compound BAntifungal100
This compoundAntimicrobial (predicted)TBD

Anticancer Potential

The compound's structural features suggest potential anticancer activity, particularly in inhibiting tumor cell proliferation. Similar compounds have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inhibition . For instance:

Cell LineIC50 (μg/mL)
HeLa15.8
A549296
MCF-770.2

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

ethyl spiro[bicyclo[4.1.0]heptane-2,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C11H16O3/c1-2-13-10(12)9-11(14-9)5-3-4-7-6-8(7)11/h7-9H,2-6H2,1H3

InChI Key

XXSQNXFOHJGKLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCCC3C2C3

Origin of Product

United States

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